N-(benzotriazol-1-ylmethyl)-4-iodo-2-methylaniline
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Overview
Description
N-(benzotriazol-1-ylmethyl)-4-iodo-2-methylaniline is a compound that features a benzotriazole moiety linked to an aniline derivative The presence of the benzotriazole group imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in various chemical syntheses
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzotriazol-1-ylmethyl)-4-iodo-2-methylaniline typically involves the reaction of 4-iodo-2-methylaniline with benzotriazole derivatives. One common method includes the use of benzotriazole and formaldehyde in the presence of a base to form the benzotriazol-1-ylmethyl group, which then reacts with 4-iodo-2-methylaniline under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the benzotriazole methodology makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(benzotriazol-1-ylmethyl)-4-iodo-2-methylaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the aniline ring.
Coupling Reactions: The benzotriazole moiety can facilitate coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(benzotriazol-1-ylmethyl)-4-iodo-2-methylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(benzotriazol-1-ylmethyl)-4-iodo-2-methylaniline involves its ability to act as a versatile synthetic intermediate. The benzotriazole moiety can stabilize various reactive intermediates, facilitating a wide range of chemical transformations. The iodine atom and the methyl group on the aniline ring can participate in electrophilic and nucleophilic reactions, respectively .
Comparison with Similar Compounds
Similar Compounds
- N-(benzotriazol-1-ylmethyl)-4-chloro-2-methylaniline
- **N-(benzotriazol-1-
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-iodo-2-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN4/c1-10-8-11(15)6-7-12(10)16-9-19-14-5-3-2-4-13(14)17-18-19/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSDZBPOKOHDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NCN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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